3-(Dibenzylamino)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-(dibenzylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18-17(11-12-19-18)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHOAZGOLXISIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing pyrrolidin-2-ones involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous as it can be carried out under mild conditions without the use of metals.
Another method involves the 5-endo-trigonal radical cyclization of N-vinyl-2,2-bis(phenylsulfanyl)acetamides. This reaction is typically carried out using tributyltin hydride in the presence of a catalytic amount of AIBN in boiling toluene .
Industrial Production Methods
Industrial production methods for (S)-3-(Dibenzylamino)pyrrolidin-2-one are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Dibenzylamino)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The dibenzylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(S)-3-(Dibenzylamino)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(Dibenzylamino)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Anti-Alzheimer’s Pyrrolidin-2-one Derivatives
Several N-benzylated pyrrolidin-2-one derivatives have demonstrated potent acetylcholinesterase (AChE) inhibition. For example:
- 1-(4-Methoxybenzyl)-3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-pyrrolidin-2-one (10b) and 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) exhibited superior anti-Alzheimer’s activity compared to donepezil, a standard AChE inhibitor .
- Key Structural Differences: The dibenzylamino group in 3-(Dibenzylamino)pyrrolidin-2-one lacks the fluorobenzoyl or trifluoromethyl-benzyl motifs found in 10b and 18c, which are critical for AChE binding. This suggests that the user’s compound may require structural optimization for comparable therapeutic efficacy.
Table 1: Anti-Alzheimer’s Pyrrolidin-2-one Derivatives
Antiarrhythmic Pyrrolidin-2-one Derivatives
QSAR studies on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified molecular descriptors (PCR, JGI4) critical for antiarrhythmic (AA) activity. These compounds rely on arylpiperazinyl groups for sodium channel modulation .
- Structural Contrast: The absence of an arylpiperazine moiety in this compound suggests divergent biological targets.
Diagnostic Imaging Agents
A pyrrolidin-2-one derivative, [3R,5R]-5-[3-methoxy-phenyl]-3-[{R}-1-phenyl-ethylamino]-1-[4-trifluoro-methyl-phenyl]-pyrrolidin-2-one, is used as a positron emission tomography (PET) tracer for cannabinoid 1 receptor (CB1R) imaging .
- Key Comparison: The trifluoromethyl-phenyl group in the imaging agent enhances blood-brain barrier penetration, a feature absent in this compound. This highlights how substituent choice tailors compounds for specific applications (e.g., diagnostics vs. therapeutics).
Table 2: Physicochemical and Industrial Comparison
Biological Activity
3-(Dibenzylamino)pyrrolidin-2-one is a chiral compound belonging to the pyrrolidin-2-one class, characterized by its unique structure that includes a dibenzylamino group. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The chemical formula for this compound is C_{18}H_{22}N_{2}O. Its structure is pivotal in determining its biological activity, as the dibenzylamino moiety enhances its interaction with biological targets. The compound's chirality also plays a crucial role in its effectiveness in various biological pathways.
Research indicates that this compound functions primarily as an enzyme inhibitor . It binds to the active sites of specific enzymes, inhibiting their function. This mechanism is particularly relevant in drug development, where targeting enzymes can lead to therapeutic advancements against various diseases, including bacterial infections and cancer.
Enzyme Inhibition
Studies have demonstrated that this compound exhibits inhibitory effects on several enzymes. For example, it has been identified as a potential inhibitor of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, which is essential for bacterial survival. The inhibition of PBP3 represents a promising strategy for developing new antibacterial agents against multidrug-resistant strains .
Antimicrobial Properties
In addition to enzyme inhibition, this compound has shown potential antimicrobial properties. Its structural features allow it to interact with microbial targets effectively, leading to antibacterial activity without apparent cytotoxicity in preliminary assays .
Research Findings and Case Studies
A focused study involving a library of compounds identified several derivatives of pyrrolidine-2,3-dione as effective inhibitors of PBP3. Among these, this compound was highlighted for its ability to inhibit enzyme activity significantly, with IC50 values indicating effective concentration ranges for therapeutic use .
Comparative Analysis of Similar Compounds
| Compound Name | Key Features |
|---|---|
| 1-(Pyridin-4-yl)pyrrolidin-2-one | Contains a pyridinyl group instead of dibenzylamino |
| N-vinyl-2,2-bis(phenylsulfanyl)acetamides | Used in synthesizing pyrrolidin-2-ones; similar reactivity |
| This compound | Unique substitution pattern enhances reactivity and biological properties |
This table illustrates how this compound stands out due to its specific structural characteristics compared to other similar compounds.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including one-pot reactions that yield high purity and yield rates. These methods are adaptable for industrial-scale production with proper optimization.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-(Dibenzylamino)pyrrolidin-2-one, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrrolidin-2-one derivatives are prepared by reacting aldehydes with dialkylamines in DMF at elevated temperatures (e.g., 150°C for 20 hours), followed by extraction with ethyl acetate, washing with ammonium chloride, and solvent removal under reduced pressure . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine), using catalysts like potassium carbonate, and monitoring reaction progress via TLC . Recrystallization in ethanol or ethyl acetate improves purity .
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, NMR in DMSO-d6 may show characteristic peaks: δ ~3.30 ppm (multiplet for pyrrolidine protons) and aromatic proton signals between δ 6.75–7.61 ppm for benzyl groups . High-resolution mass spectrometry (HRMS) and elemental analysis (%N) validate molecular weight and purity . Infrared (IR) spectroscopy can confirm carbonyl (C=O) stretches near 1650–1700 cm.
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Despite limited toxicity data for this specific compound, general precautions for pyrrolidin-2-one derivatives apply:
- Storage : Keep in tightly sealed containers in dry, well-ventilated areas. Avoid exposure to moisture .
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields of this compound derivatives under varying conditions?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., over-alkylation) or incomplete purification. Strategies include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation .
- Stepwise Optimization : Test solvents (DMF vs. n-butanol), temperatures (reflux vs. microwave heating), and catalysts (e.g., EDC·HCl/HOBt for amide coupling) .
- Byproduct Analysis : Isolate and characterize side products via LC-MS to adjust reaction pathways .
Q. What computational approaches are suitable for predicting the reactivity and binding affinity of this compound in drug discovery?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the compound’s structure with Gaussian 09 for charge distribution .
- MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Corrogate substituent effects (e.g., dibenzylamino vs. dimethylamino groups) on bioactivity using descriptors like logP and H-bond donors .
Q. How can researchers address inconsistencies in NMR data for this compound derivatives?
- Methodological Answer : Spectral mismatches may stem from tautomerism, solvent effects, or impurities. Mitigation steps:
- Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl) and report chemical shifts relative to TMS .
- Decoupling Experiments : Apply -DEPT to distinguish CH and CH groups in the pyrrolidine ring .
- Comparative Analysis : Cross-reference with X-ray crystallography data (e.g., XRPD peak positions) to validate molecular geometry .
Q. What strategies are effective for improving the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ chiral auxiliaries like (S)-BINAP or Jacobsen’s catalyst for enantioselective alkylation .
- Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to separate enantiomers .
- Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with tartaric acid derivatives and recrystallize .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
